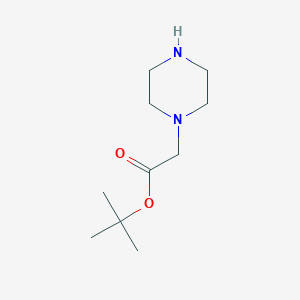

Tert-butyl 2-(piperazin-1-yl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-piperazin-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8-12-6-4-11-5-7-12/h11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJBGPBSHQZRDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920708 | |

| Record name | tert-Butyl (piperazin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112257-22-4 | |

| Record name | tert-Butyl (piperazin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 2-piperazinoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 2-(piperazin-1-yl)acetate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-(piperazin-1-yl)acetate is a bifunctional organic molecule that has garnered significant attention in the field of medicinal chemistry and drug development. Its unique structure, featuring a reactive secondary amine on the piperazine ring and a sterically hindered tert-butyl ester, makes it a valuable building block and linker in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the physicochemical properties, detailed synthetic methodologies, and key applications of this compound, with a particular focus on its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀N₂O₂ | |

| Molecular Weight | 200.28 g/mol | |

| Physical Form | Liquid | [2][3] |

| Boiling Point | 275.4 ± 25.0 °C at 760 mmHg | [4] |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| Storage Temperature | Refrigerator (2-8 °C), under inert gas | [2][5] |

| Purity | ≥95% (typical) | [2][6] |

| InChI Key | JOJBGPBSHQZRDA-UHFFFAOYSA-N | [2][3] |

| CAS Number | 112257-22-4 | [2] |

Spectroscopic Data for Structural Elucidation

The structural integrity of this compound is confirmed through various spectroscopic techniques. While specific spectra are often proprietary to commercial suppliers, the expected spectral data are summarized below. Researchers are advised to acquire and interpret their own data for definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the methylene protons of the acetate group (a singlet), and the methylene protons on the piperazine ring (two multiplets).

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the ester, and the methylene carbons of the piperazine ring and the acetate moiety.[1][7][8]

Mass Spectrometry (MS)

Mass spectral analysis should confirm the molecular weight of the compound, with the molecular ion peak [M]+ or the protonated molecule [M+H]+ being observed at m/z corresponding to its molecular formula.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the alkyl groups, the C-N stretching of the piperazine ring, and a strong C=O stretching vibration for the ester carbonyl group, typically in the range of 1735-1750 cm⁻¹.[9]

Synthesis of this compound

The synthesis of this compound is primarily achieved through the mono-N-alkylation of piperazine with a suitable acetate derivative. A critical aspect of this synthesis is controlling the reaction to favor the mono-substituted product over the di-substituted byproduct.

General Synthetic Strategy

The most common approach involves the nucleophilic substitution reaction between piperazine and tert-butyl bromoacetate. To achieve mono-alkylation, a large excess of piperazine is typically used. This statistical approach increases the probability of the electrophile reacting with an un-substituted piperazine molecule.

Alternatively, a protecting group strategy can be employed. One of the nitrogen atoms of piperazine is first protected (e.g., with a Boc group), followed by alkylation of the unprotected nitrogen. The final step involves the removal of the protecting group to yield the desired product.

Experimental Protocol: Mono-alkylation with Excess Piperazine

Materials:

-

Piperazine

-

Tert-butyl bromoacetate

-

A suitable aprotic solvent (e.g., acetonitrile, DMF)

-

A mild base (e.g., potassium carbonate)

-

Dichloromethane (for extraction)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve a significant molar excess of piperazine (e.g., 5-10 equivalents) in the chosen aprotic solvent.

-

Add a mild base such as potassium carbonate (approximately 1.5-2.0 equivalents relative to the limiting reagent).

-

To this stirred suspension, add tert-butyl bromoacetate (1 equivalent) dropwise at room temperature.

-

The reaction mixture is then stirred at room temperature or gently heated (e.g., to 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is filtered to remove the inorganic salts.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The residue is taken up in dichloromethane and washed with water and then brine to remove excess piperazine and salts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography to afford pure this compound.

Applications in Drug Discovery

The primary application of this compound in drug discovery is as a versatile linker molecule. Its bifunctional nature allows for the covalent attachment of two different molecular entities.

Role as a Linker in PROTACs

A prominent application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound serves as a component of the linker that connects the target protein-binding ligand to the E3 ligase-binding ligand. The piperazine nitrogen provides a point of attachment, while the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to another part of the molecule.

Figure 1: Workflow illustrating the role of this compound as a linker component in the synthesis and mechanism of action of a PROTAC.

General Use in Medicinal Chemistry

Beyond PROTACs, the piperazine moiety is a common scaffold in medicinal chemistry due to its favorable pharmacokinetic properties. This compound can be used to introduce this scaffold into a molecule, with the acetate group providing a handle for further chemical modifications.

Safety and Handling

This compound is associated with certain hazards. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its well-defined physicochemical properties and established synthetic routes make it a readily accessible tool for medicinal chemists. Its crucial role as a linker in the rapidly advancing field of PROTACs highlights its importance in the development of next-generation therapeutics. This technical guide serves as a comprehensive resource for researchers looking to incorporate this compound into their synthetic and drug discovery programs.

References

- 1. tert-Butyl acetate (540-88-5) 13C NMR spectrum [chemicalbook.com]

- 2. This compound | 112257-22-4 [sigmaaldrich.com]

- 3. This compound | 112257-22-4 [sigmaaldrich.com]

- 4. biosynce.com [biosynce.com]

- 5. 112257-22-4|this compound|BLD Pharm [bldpharm.com]

- 6. tenovapharma.com [tenovapharma.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Tert-butyl 2-(1-piperazinyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 2-(1-piperazinyl)acetate, a key intermediate in organic synthesis and drug development.[1][2] The document details the prevalent synthetic methodology, including experimental protocols and quantitative data, to assist researchers in the successful preparation of this compound.

Introduction

Tert-butyl 2-(1-piperazinyl)acetate, also known as tert-butyl 1-piperazinylacetate, is a bifunctional molecule incorporating a piperazine ring and a tert-butyl acetate moiety.[3][4][5] The piperazine ring is a common scaffold in many bioactive molecules due to its ability to form multiple hydrogen bonds, modulate acid-base properties, and improve water solubility.[6] The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen atom, making it a valuable building block in the synthesis of complex pharmaceutical agents.[2][7]

Primary Synthetic Pathway: N-Alkylation of N-Boc-piperazine

The most common and direct route to tert-butyl 2-(1-piperazinyl)acetate involves the nucleophilic substitution reaction between a mono-protected piperazine, typically N-Boc-piperazine (tert-butyl 1-piperazinecarboxylate), and an acetate derivative with a suitable leaving group, such as tert-butyl bromoacetate.[8][9]

The overall reaction scheme is a two-step process:

-

N-Alkylation: Reaction of N-Boc-piperazine with tert-butyl bromoacetate to form tert-butyl 4-(2-(tert-butoxy)-2-oxoethyl)piperazine-1-carboxylate.

-

Deprotection: Removal of the Boc protecting group under acidic conditions to yield the final product, tert-butyl 2-(1-piperazinyl)acetate.

A logical workflow for the synthesis is presented below:

Caption: Logical workflow for the synthesis of tert-butyl 2-(1-piperazinyl)acetate.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of tert-butyl 2-(1-piperazinyl)acetate.

3.1. Step 1: Synthesis of tert-butyl 4-(2-(tert-butoxy)-2-oxoethyl)piperazine-1-carboxylate

This procedure is based on the N-alkylation of N-Boc-piperazine with tert-butyl bromoacetate.

Reaction Scheme:

Caption: N-Alkylation of N-Boc-piperazine.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) |

| N-Boc-piperazine | 186.25 | - |

| tert-butyl bromoacetate | 195.06 | 1.324 |

| Potassium Carbonate (K₂CO₃) | 138.21 | - |

| Acetonitrile (CH₃CN) | 41.05 | 0.786 |

| Dichloromethane (DCM) | 84.93 | 1.33 |

| Tetrahydrofuran (THF) | 72.11 | 0.889 |

Procedure:

-

To a stirred solution of N-Boc-piperazine (1.0 eq) in a suitable solvent such as acetonitrile, DMF, or THF, add a base like potassium carbonate (2.0 eq).[8]

-

Add tert-butyl bromoacetate (1.0 eq) dropwise to the reaction mixture at room temperature.[9]

-

Stir the reaction mixture at room temperature for 3-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).[9]

-

After completion of the reaction, filter the solid precipitate and wash with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield tert-butyl 4-(2-(tert-butoxy)-2-oxoethyl)piperazine-1-carboxylate as a colorless oil.[9]

Quantitative Data for N-Alkylation:

| Starting Material | Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| N-Boc-piperazine | tert-butyl bromoacetate | K₂CO₃ | THF | 3 | 84 | [9] |

| N-Boc-piperazine | ethyl bromoacetate | K₂CO₃ | Acetonitrile/DMF | - | >90 (purity) | [8] |

3.2. Step 2: Deprotection to Yield tert-butyl 2-(1-piperazinyl)acetate

The Boc protecting group is removed under acidic conditions.

Reaction Scheme:

Caption: Deprotection of the Boc group.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Concentration |

| tert-butyl 4-(2-(tert-butoxy)-2-oxoethyl)piperazine-1-carboxylate | 300.42 | - |

| Hydrochloric Acid (HCl) | 36.46 | 4N in dioxane |

| Trifluoroacetic Acid (TFA) | 114.02 | - |

| Dichloromethane (DCM) | 84.93 | - |

Procedure:

-

Dissolve the Boc-protected intermediate (1.0 eq) in a suitable solvent like dichloromethane (DCM).

-

Add an excess of a strong acid such as 4N HCl in dioxane or trifluoroacetic acid (TFA) (e.g., 10 eq).[10]

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting residue, often the hydrochloride salt of the product, can be used directly or neutralized with a base and extracted to yield the free amine.

Quantitative Data for Deprotection:

| Starting Material | Deprotecting Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Boc-protected amine | 4N HCl in dioxane | Dioxane/EtOAc | - | - | [10] |

| Boc-protected amine | TFA | DCM | - | 99 | [9] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [3] |

| Molecular Weight | 200.28 g/mol | [3] |

| CAS Number | 112257-22-4 | [3] |

| Boiling Point | 275.4 ± 25.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Physical Form | Liquid | [4] |

| Purity | Typically >95% | [4] |

| Storage | Refrigerator | [4] |

Safety Information

It is crucial to handle all chemicals with appropriate safety precautions. Refer to the Material Safety Data Sheet (MSDS) for tert-butyl 2-(1-piperazinyl)acetate for detailed toxicity and hazard information.[1] Standard laboratory personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn during all procedures.[1]

Conclusion

The synthesis of tert-butyl 2-(1-piperazinyl)acetate is a well-established process, primarily achieved through the N-alkylation of N-Boc-piperazine followed by deprotection. This guide provides the necessary technical details, including reaction conditions and quantitative data, to enable researchers to reproduce this synthesis effectively. The versatility of the product as a synthetic intermediate underscores its importance in the fields of medicinal chemistry and drug discovery.

References

- 1. biosynce.com [biosynce.com]

- 2. innospk.com [innospk.com]

- 3. Tert-butyl2-(piperazin-1-yl)acetate | 112257-22-4 [chemicalbook.com]

- 4. tert-Butyl 2-(piperazin-1-yl)acetate | 112257-22-4 [sigmaaldrich.com]

- 5. tenovapharma.com [tenovapharma.com]

- 6. connectjournals.com [connectjournals.com]

- 7. benchchem.com [benchchem.com]

- 8. CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

Technical Guide: tert-Butyl 2-(piperazin-1-yl)acetate (CAS 112257-22-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-(piperazin-1-yl)acetate, registered under CAS number 112257-22-4, is a bifunctional organic compound widely utilized as a synthetic intermediate and building block in medicinal chemistry.[1] Its structure incorporates a piperazine ring, a secondary amine, and a protected carboxylic acid (tert-butyl ester), making it a versatile component for the synthesis of more complex molecules. Notably, this compound has gained prominence as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to induce the degradation of specific target proteins.[2][3][4] This guide provides a comprehensive overview of the available chemical data, synthetic considerations, and applications of this compound.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 112257-22-4 | [5] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [5][6] |

| Molecular Weight | 200.28 g/mol | [5][6] |

| IUPAC Name | This compound | |

| Synonyms | tert-butyl 1-piperazinylacetate, 1-Piperazineacetic acid, 1,1-dimethylethyl ester | [5][6] |

| Physical Form | Colorless to light yellow liquid | [5][6] |

| Boiling Point | 275.4 ± 25.0 °C (Predicted) | [1][6] |

| Density | 0.998 ± 0.06 g/cm³ (Predicted) | [1][6] |

| pKa | 8.94 ± 0.10 (Predicted) | [6] |

| Storage Conditions | Refrigerator (2-8 °C), under inert gas (Nitrogen or Argon) | [5][6] |

Synthesis and Experimental Protocols

General Synthetic Approach: N-Alkylation of Piperazine

The synthesis involves the reaction of piperazine with a suitable electrophile, such as tert-butyl bromoacetate, in the presence of a base to neutralize the hydrobromic acid formed during the reaction. The use of a large excess of piperazine can favor mono-alkylation over di-alkylation.

Illustrative Experimental Protocol:

-

Materials: Piperazine, tert-butyl bromoacetate, a suitable solvent (e.g., acetonitrile, dichloromethane), and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

-

Procedure:

-

Dissolve a significant molar excess of piperazine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of tert-butyl bromoacetate (1 equivalent) in the same solvent to the piperazine solution.

-

Add the base (e.g., DIPEA, 1.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC or Liquid Chromatography-Mass Spectrometry - LC-MS).

-

Upon completion, the reaction mixture is typically worked up by washing with water and brine to remove the excess piperazine and salts.

-

The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

-

Applications in Drug Discovery: A Bifunctional Linker for PROTACs

The primary application of this compound in contemporary drug discovery is as a bifunctional linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[4]

The structure of this compound is well-suited for this purpose:

-

The secondary amine on the piperazine ring provides a nucleophilic site for covalent attachment to a warhead (the ligand that binds to the POI) or to the E3 ligase ligand.

-

The tert-butyl ester is a protecting group for a carboxylic acid. This ester can be hydrolyzed to reveal a carboxylic acid, which can then be coupled to the other component of the PROTAC (either the E3 ligase ligand or the warhead) via an amide bond formation.

The piperazine moiety itself can also impart favorable physicochemical properties to the resulting PROTAC, such as improved solubility and rigidity.[3]

Below is a conceptual workflow illustrating the role of this compound in the synthesis of a PROTAC.

Biological Activity and Signaling Pathways

As a synthetic intermediate, this compound is not designed to have intrinsic biological activity. There is no publicly available data to suggest that it directly modulates any specific signaling pathways or has a pharmacological effect on its own. Its function is to be a structural component of a larger, biologically active molecule. The biological activity and the signaling pathways affected by a molecule containing this linker are determined by the warhead and the E3 ligase ligand that are incorporated into the final PROTAC structure.

The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below.

Spectroscopic Data

Detailed, publicly available spectroscopic data such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry for this compound are limited. While many commercial suppliers possess this data and can provide it upon request with a purchase, it is not typically published in peer-reviewed literature for such a common building block. Researchers are advised to obtain a Certificate of Analysis (CoA) from their supplier, which will contain this characterization data.

Safety and Handling

This compound is classified as a warning-level hazard.[5] The following hazard statements apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical building block with significant applications in modern drug discovery, particularly as a linker in the synthesis of PROTACs. While it does not possess intrinsic biological activity, its bifunctional nature allows for the efficient construction of complex molecules designed to modulate biological systems. A thorough understanding of its chemical properties and synthetic utility is essential for researchers and scientists working in the field of medicinal chemistry and drug development.

References

- 1. biosynce.com [biosynce.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. explorationpub.com [explorationpub.com]

- 5. This compound | 112257-22-4 [sigmaaldrich.com]

- 6. Tert-butyl2-(piperazin-1-yl)acetate | 112257-22-4 [chemicalbook.com]

The Versatile Scaffolding of Tert-butyl 2-(piperazin-1-yl)acetate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful and efficient synthesis of novel therapeutics. Among these, tert-butyl 2-(piperazin-1-yl)acetate has emerged as a highly versatile and valuable scaffold. Its unique bifunctional nature, possessing a reactive secondary amine within the piperazine ring and a readily cleavable tert-butyl ester, provides a powerful handle for introducing diverse functionalities and constructing complex molecular architectures. This guide offers a comprehensive overview of the chemical properties, key reactions, and applications of this compound, with a focus on its role in the development of targeted therapies, particularly kinase inhibitors.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis. The key data for this compound are summarized below.

| Property | Value |

| CAS Number | 112257-22-4 |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 275.4 ± 25.0 °C (Predicted) |

| Density | 0.998 ± 0.06 g/cm³ (Predicted) |

| pKa | 8.94 ± 0.10 (Predicted) |

| Storage | 2–8 °C under inert gas (Nitrogen or Argon) |

Safety Information: this compound is classified as a warning-level hazardous substance. It is harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Core Synthetic Transformations

The synthetic utility of this compound stems from the differential reactivity of its two key functional groups. The secondary amine of the piperazine ring is a nucleophilic center, readily participating in a variety of bond-forming reactions. The tert-butyl ester, on the other hand, serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions in the final stages of a synthetic sequence.

N-Alkylation

The secondary amine of the piperazine moiety can be readily alkylated with various electrophiles, such as alkyl or benzyl halides, in the presence of a base. This reaction is a cornerstone for introducing substituents that can modulate the pharmacological properties of the final compound.

Experimental Protocol: N-Benzylation

To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as dimethylformamide (DMF), is added a base, typically potassium carbonate (K₂CO₃, 1.5 eq.). The mixture is stirred at room temperature for a short period before the addition of benzyl bromide (1.1 eq.). The reaction is then stirred at an elevated temperature (e.g., 80 °C) for several hours until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

N-Alkylation Reaction Scheme

N-Acylation

N-acylation of the piperazine nitrogen is another common transformation, typically achieved by reacting the building block with an acyl chloride or a carboxylic acid in the presence of a coupling agent. This reaction introduces an amide functionality, which can be crucial for establishing key hydrogen bonding interactions with biological targets.

Experimental Protocol: N-Benzoylation

In a round-bottom flask, this compound (1.0 eq.) is dissolved in an anhydrous solvent like dichloromethane (DCM). A base, such as triethylamine (Et₃N, 1.2 eq.), is added, and the solution is cooled in an ice bath. Benzoyl chloride (1.1 eq.) is then added dropwise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude product is purified by column chromatography.

N-Acylation Reaction Scheme

Reductive Amination

For the introduction of more complex alkyl groups, reductive amination is a powerful tool. This involves the reaction of the piperazine amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Reductive Amination with Benzaldehyde

A mixture of this compound (1.0 eq.), benzaldehyde (1.1 eq.), and a catalytic amount of acetic acid in a solvent such as methanol is stirred at room temperature for one to two hours to ensure the formation of the iminium ion. The reaction mixture is then cooled to 0 °C, and a reducing agent, sodium borohydride (NaBH₄, 1.5 eq.), is added portion-wise. The reaction is stirred for several hours, allowing it to warm to room temperature. After completion, the reaction is worked up by adding water and extracting with an organic solvent. The organic phase is washed, dried, and concentrated, followed by purification of the product.[1]

Reductive Amination Workflow

Deprotection of the Tert-butyl Ester

The final step in many synthetic sequences involving this building block is the cleavage of the tert-butyl ester to unmask the carboxylic acid. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).

Experimental Protocol: TFA-mediated Deprotection

The tert-butyl ester-containing compound is dissolved in dichloromethane (DCM). An equal volume of trifluoroacetic acid (TFA) is added, and the solution is stirred at room temperature. The reaction progress is monitored by TLC or LC-MS. Once the deprotection is complete, the solvent and excess TFA are removed under reduced pressure. The resulting carboxylic acid can then be purified by precipitation, crystallization, or chromatography.[2][3]

Tert-butyl Ester Deprotection

Application in the Synthesis of Kinase Inhibitors

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting a wide range of diseases. This compound has proven particularly useful in the synthesis of kinase inhibitors, which are a major class of drugs for the treatment of cancer and other diseases.

GSK-3, Akt, and mTOR Inhibitors

Glycogen synthase kinase 3 (GSK-3), Akt (also known as protein kinase B), and the mammalian target of rapamycin (mTOR) are key nodes in intracellular signaling pathways that regulate cell growth, proliferation, survival, and metabolism. Dysregulation of these pathways is a hallmark of many cancers and other diseases, making them attractive targets for drug development.[4][5][6]

This compound has been employed in the synthesis of inhibitors targeting these kinases. For instance, in the development of Akt inhibitors, the piperazine nitrogen can be functionalized to interact with key residues in the kinase domain, while the deprotected carboxylic acid can form crucial salt bridges or hydrogen bonds.[7][8][9][10]

The general synthetic strategy often involves an initial nucleophilic substitution or coupling reaction to attach the piperazine moiety to a core heterocyclic scaffold, followed by further diversification and final deprotection of the tert-butyl ester.

Simplified PI3K/Akt/mTOR Signaling Pathway and Points of Inhibition

Conclusion

This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its predictable reactivity and the orthogonal nature of its functional groups allow for the efficient construction of diverse and complex molecules. Its application in the synthesis of kinase inhibitors highlights its importance in the development of modern targeted therapies. A thorough understanding of its properties and reaction protocols, as outlined in this guide, will undoubtedly facilitate its continued and successful application in drug discovery and development.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Covalent Allosteric Inhibitors of Akt Generated Using a Click Fragment Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Asymmetric Synthesis of Akt Kinase Inhibitor Ipatasertib - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of Tert-butyl 2-(piperazin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound Tert-butyl 2-(piperazin-1-yl)acetate. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on its chemical structure and data from analogous compounds. It also includes detailed, generalized experimental protocols for the acquisition of such data, intended to serve as a practical reference for researchers in the field of drug development and chemical analysis.

Chemical Structure

IUPAC Name: this compound CAS Number: 112257-22-4 Molecular Formula: C₁₀H₂₀N₂O₂ Molecular Weight: 200.28 g/mol Structure:

Spectroscopic Data

¹H NMR Spectroscopy (Predicted Data)

The following table outlines the predicted proton nuclear magnetic resonance (¹H NMR) chemical shifts for this compound. These predictions are based on the analysis of its functional groups and data from structurally related piperazine derivatives.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃ )₃ | ~1.45 | Singlet | 9H |

| -NH - (piperazine) | Variable (broad) | Singlet | 1H |

| -N-CH₂ -CO- | ~3.20 | Singlet | 2H |

| Piperazine ring -CH₂ - (adjacent to NH) | ~2.80 - 2.90 | Triplet or Multiplet | 4H |

| Piperazine ring -CH₂ - (adjacent to N-CH₂) | ~2.50 - 2.60 | Triplet or Multiplet | 4H |

¹³C NMR Spectroscopy (Predicted Data)

The predicted carbon-13 nuclear magnetic resonance (¹³C NMR) chemical shifts for this compound are presented below. These values are estimated from known spectral data of compounds containing tert-butyl esters and piperazine rings.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C (CH₃)₃ | ~28 |

| -O-C (CH₃)₃ | ~80 |

| -N-CH₂ -CO- | ~58-60 |

| Piperazine ring -CH₂ - | ~45-55 |

| -C =O | ~170 |

Mass Spectrometry (Predicted Data)

The expected mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound in mass spectrometry are listed below.

| Ion | Predicted m/z |

| [M]⁺ (Molecular Ion) | 200.15 |

| [M+H]⁺ (Protonated Molecule) | 201.16 |

| [M - C₄H₉]⁺ (Loss of tert-butyl group) | 143.08 |

| [C₄H₉]⁺ (tert-butyl cation) | 57.07 |

Infrared (IR) Spectroscopy (Predicted Data)

The predicted characteristic infrared absorption frequencies for this compound are provided in the following table, corresponding to its key functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300 - 3500 (broad) |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (ester) | 1730 - 1750 |

| C-N Stretch | 1000 - 1250 |

| C-O Stretch (ester) | 1150 - 1250 |

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic data presented above. These methodologies are standard practices for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

¹H NMR Acquisition:

-

Set the spectral width to a standard range for proton signals (e.g., 0-12 ppm).

-

Employ a standard single-pulse experiment.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range for carbon signals (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and calibrate the chemical shift axis using the TMS signal.

-

For ¹H NMR, integrate the peaks to determine the relative proton ratios.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is a common and suitable method for this type of molecule.

-

Instrumentation: Employ a mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument for high-resolution mass analysis.

-

Mass Analysis:

-

Introduce the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate product ions.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

Analyze the fragmentation pattern to gain insights into the molecular structure.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): If the sample is a solid, it can be finely ground with dry potassium bromide (KBr) and pressed into a thin pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the sample can be placed directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Unveiling the Reactivity of Tert-butyl 2-(piperazin-1-yl)acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Tert-butyl 2-(piperazin-1-yl)acetate is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery, primarily recognized for its role as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a reactive secondary amine within the piperazine ring and a readily cleavable tert-butyl ester, allows for a wide range of chemical modifications, making it a valuable building block for the synthesis of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the reactivity profile of this compound, complete with experimental protocols and quantitative data to inform its effective utilization in research and development.

Core Reactivity Profile

The reactivity of this compound is dominated by two key functional groups: the secondary amine of the piperazine ring and the tert-butyl ester. The lone pair of electrons on the secondary nitrogen atom makes it a potent nucleophile, susceptible to a variety of electrophilic substitution reactions. Conversely, the tert-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.

Reactions at the Secondary Amine

The secondary amine of the piperazine moiety is the primary site of reactivity, enabling the facile introduction of a wide array of substituents. The most common transformations include:

-

N-Alkylation: Introduction of alkyl groups through reaction with alkyl halides.

-

N-Arylation: Formation of a carbon-nitrogen bond with aryl halides, typically via palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.

These reactions allow for the covalent attachment of this linker to various molecular scaffolds, a critical step in the assembly of PROTACs and other complex drug candidates.

Experimental Protocols and Data

The following sections provide detailed experimental procedures and associated data for the key reactions of this compound.

N-Alkylation

N-alkylation of the piperazine nitrogen is a fundamental transformation for extending the linker. A typical procedure involves the reaction with an alkyl halide in the presence of a base.

Table 1: N-Alkylation Reaction Conditions and Yields

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |

| Ethyl Iodide | DIPEA | DMF | 60 | 8 | 78 |

Experimental Protocol: N-Benzylation of this compound

-

To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-benzylated product.

Physical and chemical properties of "Tert-butyl 2-(piperazin-1-yl)acetate"

An In-depth Technical Guide to Tert-butyl 2-(piperazin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic compound featuring a piperazine ring and a tert-butyl ester group. This structure makes it a valuable intermediate in organic synthesis and a versatile building block in medicinal chemistry.[1] Its primary utility lies in its role as a linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[2] This guide provides a comprehensive overview of its physical and chemical properties, supported by experimental methodologies and data visualizations.

Physicochemical and Identification Data

Quantitative data for this compound has been compiled from various sources to provide a detailed reference.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 112257-22-4[3][4][5] |

| Molecular Formula | C10H20N2O2[4][5] |

| Molecular Weight | 200.28 g/mol [4][5] |

| IUPAC Name | This compound[6] |

| Synonyms | tert-butyl 1-piperazinylacetate, 1-Piperazineacetic acid, 1,1-dimethylethyl ester[1][4] |

| InChI Key | JOJBGPBSHQZRDA-UHFFFAOYSA-N[4][7] |

| SMILES | N1(CC(OC(C)(C)C)=O)CCNCC1[4] |

Physical and Chemical Properties

| Property | Value |

| Physical Form | Liquid[7] |

| Appearance | Colorless to light yellow liquid[4] |

| Boiling Point | 275.4 ± 25.0 °C at 760 mmHg (Predicted)[1][3][4] |

| Density | 1.0 ± 0.1 g/cm³ (Predicted)[1][4] |

| pKa | 8.94 ± 0.10 (Predicted)[3][4] |

| Purity | Typically available at ≥95% purity[7] |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon)[3][4][8] |

Spectral Data

Detailed spectral analyses are crucial for structure confirmation and quality control. While specific spectra are proprietary to suppliers, typical analytical data includes:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR data are used to confirm the proton and carbon framework of the molecule.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the compound's identity.[8][9]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[8][9]

Certificates of Analysis (COA) containing this data are available from various commercial suppliers.[1][10]

Experimental Protocols

The following sections describe generalized, representative methodologies for the synthesis and analysis of this compound based on standard organic chemistry techniques.

Representative Synthesis Protocol

The synthesis involves the mono-N-alkylation of piperazine with a tert-butyl haloacetate, typically tert-butyl bromoacetate. An excess of piperazine is often used to minimize the dialkylated byproduct, with one equivalent of piperazine acting as the nucleophile and another as the base.

Materials:

-

Piperazine

-

tert-butyl bromoacetate

-

Dichloromethane (DCM) or Acetonitrile (ACN) (Anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Separatory funnel

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve piperazine (2.0 to 3.0 equivalents) in anhydrous dichloromethane. Cool the flask in an ice bath to 0 °C with continuous stirring.

-

Reagent Addition: Dissolve tert-butyl bromoacetate (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled piperazine solution over 30-60 minutes to control the exothermic reaction.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.[11]

-

Workup: Upon completion, filter the reaction mixture to remove the piperazine hydrobromide salt. Transfer the filtrate to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).[12] This removes any remaining salt and acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[12]

-

Purification: The crude liquid is typically purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate/hexane as the eluent system to isolate the pure product.[13]

Caption: Workflow for the synthesis of this compound.

Analytical Workflow Protocol

To confirm the identity and purity of the synthesized product, a standard analytical workflow is employed.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis and in a high-purity solvent (e.g., acetonitrile or methanol) for LC-MS analysis.

-

LC-MS Analysis: Inject the sample into an LC-MS system.

-

The Liquid Chromatography (LC) component separates the sample, and the resulting chromatogram is used to assess purity (typically reported as a percentage based on peak area).

-

The Mass Spectrometry (MS) component detects the protonated molecule [M+H]⁺, confirming the molecular weight of the compound (Expected m/z = 201.29).

-

-

NMR Analysis: Acquire ¹H and ¹³C NMR spectra.

-

The ¹H NMR spectrum should show characteristic peaks for the tert-butyl protons (a singlet around 1.4-1.5 ppm), the methylene protons adjacent to the carbonyl group, and the four sets of methylene protons on the piperazine ring.

-

The ¹³C NMR spectrum will confirm the number of unique carbon environments, including the carbonyl carbon, the quaternary carbon, and methyl carbons of the tert-butyl group, and the carbons of the piperazine ring.

-

Caption: Standard analytical workflow for product validation.

Chemical Reactivity and Applications

This compound is primarily used as a synthetic intermediate.[1] The molecule possesses two key reactive sites:

-

Secondary Amine: The free -NH group on the piperazine ring is nucleophilic and basic. It readily undergoes reactions such as acylation, alkylation, sulfonylation, and reductive amination, allowing for its conjugation to other molecules.

-

Tert-butyl Ester: This group is a protecting group for the carboxylic acid. It is stable under many reaction conditions but can be cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free carboxylic acid, which can then be used in amide bond formation or other carboxylate chemistry.

This dual functionality makes it an ideal heterobifunctional linker for constructing more complex molecules, most notably PROTACs.[2]

Safety and Handling

Appropriate safety precautions must be taken when handling this compound.

Hazard Identification

| Category | Information |

| GHS Pictogram | GHS07 (Exclamation mark)[4] |

| Signal Word | Warning [4][7] |

| Hazard Statements | H302: Harmful if swallowed.[7] H315: Causes skin irritation.[4][6][7] H319: Causes serious eye irritation.[4][6][7] H335: May cause respiratory irritation.[6][7] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6][7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7] |

Handling and Storage

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[6][14] Avoid contact with skin, eyes, and clothing.[6][15] Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][15] For long-term stability, storage at 2-8 °C under an inert atmosphere is recommended.[3][4]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong reducing agents.[15]

Conclusion

This compound is a key chemical building block with well-defined physical and chemical properties. Its bifunctional nature makes it an indispensable tool for medicinal chemists, particularly in the synthesis of linker-based therapeutics like PROTACs. Understanding its properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development.

References

- 1. biosynce.com [biosynce.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Tert-butyl2-(piperazin-1-yl)acetate ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [m.chemicalbook.com]

- 4. Tert-butyl2-(piperazin-1-yl)acetate | 112257-22-4 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. aksci.com [aksci.com]

- 7. This compound | 112257-22-4 [sigmaaldrich.com]

- 8. 112257-22-4|this compound|BLD Pharm [bldpharm.com]

- 9. 112257-22-4 | this compound | Esters | Ambeed.com [ambeed.com]

- 10. tenovapharma.com [tenovapharma.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. rsc.org [rsc.org]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. fishersci.com [fishersci.com]

"Tert-butyl 2-(piperazin-1-yl)acetate" material safety data sheet

An In-depth Technical Guide to the Material Safety Data Sheet for Tert-butyl 2-(piperazin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on publicly available Safety Data Sheets (SDS). It is not a substitute for a certified SDS from a supplier. Always refer to the original SDS and follow all institutional and regulatory safety protocols.

Chemical Identification and Properties

This compound is a bifunctional organic compound used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, pesticides, and dyes.[1] It features a piperazine ring, a common scaffold in drug discovery, and a tert-butyl ester protecting group.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 112257-22-4 |

| IUPAC Name | This compound |

| Synonyms | tert-butyl 1-piperazinylacetate, tert-Butyl 2-(1-Piperazinyl)acetate |

| Molecular Formula | C10H20N2O2 |

| Molecular Weight | 200.28 g/mol |

| InChI Key | JOJBGPBSHQZRDA-UHFFFAOYSA-N |

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical Form | Liquid | [2] |

| Boiling Point | 275.4 ± 25.0 °C at 760 mmHg (Predicted) | [1][3] |

| Density | 1.0 ± 0.1 g/cm³ (Predicted) | [1][3] |

| Purity | ≥ 95% | [2] |

Hazard Identification and Classification

This compound is classified as hazardous. The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 3: GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Irritation | Category 2 |

| Serious Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) |

Table 4: Hazard and Precautionary Statements

| Type | Code | Statement |

| Signal Word | - | Warning |

| Hazard | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols for Safety Assessment

While specific experimental reports for this compound are not publicly available, the hazard classifications are determined by standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The following are general descriptions of such protocols.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

-

Animal Model: Typically, a single healthy young adult albino rabbit is used for an initial test.

-

Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped.

-

Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The exposure period is typically 4 hours. For substances suspected of being corrosive, a tiered approach may be used, with observations after 3 minutes and 1 hour.

-

Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-application. The severity of the lesions is scored.

-

Classification: The substance is classified based on the severity and reversibility of the skin reactions.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to produce irritation or damage to the eye.

-

Animal Model: Healthy young adult albino rabbits are typically used.[7]

-

Procedure: The test substance (0.1 mL for liquids or ≤100 mg for solids) is applied in a single dose into the conjunctival sac of one eye.[8] The other eye remains untreated and serves as a control.[7]

-

Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[7] The use of topical anesthetics and systemic analgesics is recommended to minimize pain.[7]

-

Classification: The substance is classified based on the severity, persistence, and reversibility of the observed ocular lesions.

Boiling Point Determination (General Methods)

The boiling point is a key physical property. Standard laboratory methods include:

-

Distillation Method: A simple or fractional distillation is performed on a sample of at least 5 mL. The temperature at which the liquid-vapor equilibrium is established, indicated by a stable thermometer reading as the bulk of the material distills, is recorded as the boiling point.

-

Thiele Tube Method: A small amount of the sample is placed in a tube with an inverted capillary tube. The apparatus is heated in an oil bath (Thiele tube). The boiling point is the temperature at which the stream of bubbles exiting the capillary tube stops, and the liquid just begins to enter the capillary tube upon cooling.

Caption: Standard Laboratory Handling and Storage Workflow.

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure. The following workflow outlines the recommended procedures based on SDS information.

Caption: First Aid Procedures for Different Exposure Routes.

Disposal Considerations

Proper disposal of this compound and its container is essential to prevent environmental contamination and ensure safety.

Caption: Logical Workflow for Spill Containment and Disposal.

References

- 1. biosynce.com [biosynce.com]

- 2. This compound | 112257-22-4 [sigmaaldrich.com]

- 3. Tert-butyl2-(piperazin-1-yl)acetate ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [m.chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. file.bldpharm.com [file.bldpharm.com]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Commercial Availability and Application of Tert-butyl 2-(piperazin-1-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(piperazin-1-yl)acetate is a bifunctional organic molecule featuring a piperazine ring and a tert-butyl acetate group. This unique structure makes it a valuable building block in medicinal chemistry and drug discovery, primarily serving as a versatile linker in the synthesis of complex molecules. Its commercial availability from various suppliers has facilitated its use in a range of research and development applications. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability and Physicochemical Properties

This compound is readily available from a multitude of chemical suppliers worldwide. It is typically offered in various purities, with 95% and 99% being common grades for research and development purposes. The compound is also available as a hydrochloride salt, which can offer improved handling and stability.

| Property | Value |

| CAS Number | 112257-22-4 |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| Boiling Point | 275.4 ± 25.0 °C at 760 mmHg |

| Density | 1.0 ± 0.1 g/cm³ |

| Appearance | Colorless to pale yellow liquid or solid |

| Purity | ≥95%, ≥99% |

| Solubility | Soluble in common organic solvents |

| Storage | Store in a cool, dry, well-ventilated area |

Synthesis of this compound

The synthesis of this compound is typically achieved through the mono-N-alkylation of piperazine with a suitable tert-butyl acetate derivative. A common and efficient method involves the reaction of piperazine with tert-butyl bromoacetate. To favor mono-alkylation and minimize the formation of the di-substituted product, a large excess of piperazine is often employed.

Experimental Protocol: Synthesis via Alkylation of Piperazine

Materials:

-

Piperazine

-

Tert-butyl bromoacetate

-

Anhydrous acetonitrile (ACN) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve a significant molar excess of piperazine (e.g., 5-10 equivalents) in a suitable anhydrous solvent like acetonitrile or dichloromethane.

-

Addition of Alkylating Agent: To the stirred solution of piperazine, add tert-butyl bromoacetate (1 equivalent) dropwise at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours (e.g., 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed and to remove the excess piperazine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Application in Proteolysis Targeting Chimeras (PROTACs)

A prominent application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The piperazine moiety in this compound provides a versatile scaffold for constructing the linker. The secondary amine of the piperazine can be coupled to a ligand for the POI or the E3 ligase, while the tert-butyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to the other ligand.

PROTAC-Mediated Protein Degradation Pathway

Caption: PROTAC-mediated protein degradation pathway.

Representative Experimental Workflow for PROTAC Synthesis

The following is a generalized workflow for the synthesis of a PROTAC utilizing a piperazine-based linker derived from this compound.

Caption: Generalized experimental workflow for PROTAC synthesis.

Experimental Protocol: Representative PROTAC Synthesis

Materials:

-

This compound

-

POI ligand with a carboxylic acid or activated ester group

-

E3 ligase ligand with a carboxylic acid or activated ester group

-

Peptide coupling reagents (e.g., HATU, HOBt, EDC)

-

Organic bases (e.g., DIPEA, triethylamine)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Trifluoroacetic acid (TFA) for deprotection

-

High-performance liquid chromatography (HPLC) for purification

-

LC-MS and NMR for characterization

Procedure:

-

Coupling of POI Ligand to the Linker:

-

Dissolve the POI ligand (1 equivalent) in an anhydrous solvent like DMF.

-

Add a peptide coupling reagent (e.g., HATU, 1.1 equivalents) and an organic base (e.g., DIPEA, 2 equivalents).

-

To this activated mixture, add a solution of this compound (1.2 equivalents) in DMF.

-

Stir the reaction at room temperature until completion, as monitored by LC-MS.

-

Work up the reaction by quenching with water and extracting with an organic solvent. Purify the resulting intermediate by column chromatography.

-

-

Deprotection of the Tert-butyl Ester:

-

Dissolve the intermediate from step 1 in a solvent such as dichloromethane.

-

Add trifluoroacetic acid (TFA) and stir at room temperature. The tert-butyl group will be cleaved, yielding the corresponding carboxylic acid.

-

Monitor the reaction by LC-MS. Upon completion, remove the solvent and TFA under reduced pressure.

-

-

Coupling of the E3 Ligase Ligand:

-

Dissolve the deprotected intermediate from step 2 in an anhydrous solvent like DMF.

-

In a separate flask, activate the carboxylic acid of the E3 ligase ligand (1 equivalent) using a peptide coupling reagent and an organic base as described in step 1.

-

Add the activated E3 ligase ligand solution to the solution of the deprotected intermediate.

-

Stir the reaction at room temperature until completion, as monitored by LC-MS.

-

-

Purification and Characterization:

-

Purify the final PROTAC molecule using preparative HPLC.

-

Characterize the purified PROTAC by LC-MS to confirm the molecular weight and by NMR spectroscopy to confirm the structure.

-

Conclusion

This compound is a commercially accessible and highly valuable building block for researchers in drug discovery and medicinal chemistry. Its bifunctional nature makes it an ideal component for the construction of linkers in complex molecules, most notably in the rapidly advancing field of PROTACs. The synthetic protocols and workflows provided in this guide offer a foundational understanding for the utilization of this versatile compound in the development of novel therapeutics. As the design of sophisticated drug molecules continues to evolve, the utility of such well-defined and commercially available linkers will undoubtedly increase.

An In-depth Technical Guide to Tert-butyl 2-(piperazin-1-yl)acetate and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(piperazin-1-yl)acetate is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a reactive secondary amine on the piperazine ring and a carboxylic acid protected as a tert-butyl ester, makes it a versatile building block and linker. This technical guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and applications, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Synonyms and Nomenclature

Clear and unambiguous identification of chemical compounds is paramount in research and development. This compound is known by several alternative names and identifiers. A comprehensive list is provided in the table below to facilitate cross-referencing in literature and chemical databases.

| Synonym | Identifier Type | Identifier |

| This compound | IUPAC Name | 112257-22-4[1] |

| tert-Butyl 2-(1-Piperazinyl)acetate | Alternative Name | |

| 1-Piperazineacetic acid, 1,1-dimethylethyl ester | Alternative Name | |

| 2-Methyl-2-propanyl 1-piperazinylacetate | Alternative Name | |

| tert-butyl piperazin-1-ylacetate | Alternative Name | |

| tert-butyl 2-piperazinoacetate | Alternative Name | |

| 1-(tert-butoxycarbonylmethyl)piperazine | Alternative Name | |

| Piperazin-1-yl-acetic acid tert-butyl ester | Alternative Name | |

| This compound dihydrochloride | Dihydrochloride Salt | 827614-56-2 |

| tert-Butyl Piperazin-1-yl-acetate dihydrochloride | Dihydrochloride Salt |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and available spectroscopic data for this compound is presented below. This information is critical for its handling, characterization, and use in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C10H20N2O2 | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| CAS Number | 112257-22-4 | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 275.4 ± 25.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Storage Temperature | 2-8°C | |

| 1H NMR | Spectrum available from suppliers | |

| 13C NMR | Spectrum available from suppliers | |

| Mass Spectrometry | Data available from suppliers | |

| FT-IR | Data available from suppliers |

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of this compound involves the mono-N-alkylation of piperazine with a suitable tert-butyl haloacetate, such as tert-butyl bromoacetate. The use of a large excess of piperazine is crucial to minimize the formation of the dialkylated byproduct.

Materials:

-

Piperazine (anhydrous)

-

tert-Butyl bromoacetate

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate

-

Dichloromethane

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a significant excess of anhydrous piperazine (e.g., 10 equivalents) and anhydrous acetonitrile.

-

Addition of Alkylating Agent: While stirring the piperazine solution at room temperature, add a solution of tert-butyl bromoacetate (1 equivalent) in anhydrous acetonitrile dropwise over 30 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, filter the mixture to remove any precipitated piperazine hydrobromide. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic byproducts. Subsequently, wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Use in PROTAC Synthesis: An Exemplary Workflow

This compound serves as a key linker in the synthesis of PROTACs. The following is a generalized workflow for its incorporation into a PROTAC molecule.

Step 1: Amide Bond Formation

The secondary amine of this compound can be acylated with a carboxylic acid derivative of a warhead (a ligand for the target protein) using standard peptide coupling reagents.

Materials:

-

This compound

-

Warhead-COOH (carboxylic acid-functionalized target protein ligand)

-